Enhanced Hydrogen-Bonding Capacity vs. Unsubstituted Pyrimidine-4-carboximidamide
N'-Hydroxy-6-methoxypyrimidine-4-carboximidamide provides a two-fold advantage in hydrogen-bond donor/acceptor count over the unsubstituted pyrimidine-4-carboximidamide scaffold (CAS 738575-71-8). The target compound has 2 H-bond donors and 5 H-bond acceptors, compared to 2 donors and 3 acceptors for the comparator [1]. The two additional acceptor sites originate from the methoxy oxygen and the N'-hydroxy group, which collectively increase the topological polar surface area from 79.0 Ų to 93.6 Ų—an 18.5% increase that directly impacts aqueous solubility and protein-ligand interaction potential.
| Evidence Dimension | Hydrogen bond acceptor count and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | 5 H-bond acceptors; TPSA = 93.6 Ų |
| Comparator Or Baseline | Pyrimidine-4-carboximidamide (CAS 738575-71-8): 3 H-bond acceptors; TPSA = 79.0 Ų [2] |
| Quantified Difference | +2 H-bond acceptors (+67%); +14.6 Ų TPSA (+18.5%) |
| Conditions | Computed physicochemical properties from PubChem (XLogP3, Cactvs descriptors) |
Why This Matters
Higher TPSA and hydrogen-bonding capacity directly influence aqueous solubility and protein-binding potential—key parameters for fragment-based screening and lead optimization that cannot be recapitulated by the simpler scaffold.
- [1] PubChem. N'-Hydroxy-6-methoxypyrimidine-4-carboximidamide. Compound Summary, CID 137018022. National Center for Biotechnology Information (2025). View Source
- [2] PubChem. Pyrimidine-4-carboximidamide. Compound Summary, CID 13456068. National Center for Biotechnology Information (2025). View Source
